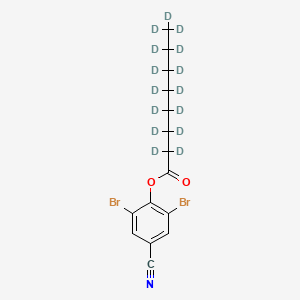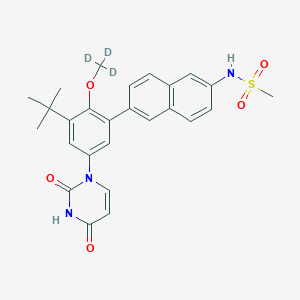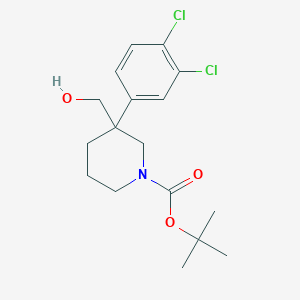
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester is a synthetic organic compound that belongs to the class of piperidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzene and piperidine derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the piperidine ring.
Esterification: reactions to form the tert-butyl ester group.
Hydroxymethylation: to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
化学反应分析
Types of Reactions
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: for substitution reactions, such as amines or thiols.
Major Products
Oxidation: Formation of 3-(3,4-Dichlorophenyl)-3-(2-carboxylic acid)-1-piperidinecarboxylic Acid tert-Butyl Ester.
Reduction: Formation of 3-(phenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of piperidine derivatives in various chemical reactions.
Biology
Biological activity studies: Investigated for potential antimicrobial, antiviral, and anticancer properties.
Medicine
Drug development: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
3-(3,4-Dichlorophenyl)-1-piperidinecarboxylic Acid tert-Butyl Ester: Lacks the hydroxymethyl group.
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid: Lacks the tert-butyl ester group.
Uniqueness
The presence of both the hydroxymethyl group and the tert-butyl ester group in 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester may confer unique chemical properties and biological activities compared to its analogs.
属性
分子式 |
C17H23Cl2NO3 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC 名称 |
tert-butyl 3-(3,4-dichlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23Cl2NO3/c1-16(2,3)23-15(22)20-8-4-7-17(10-20,11-21)12-5-6-13(18)14(19)9-12/h5-6,9,21H,4,7-8,10-11H2,1-3H3 |
InChI 键 |
MBYHAXSSAQSVNV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


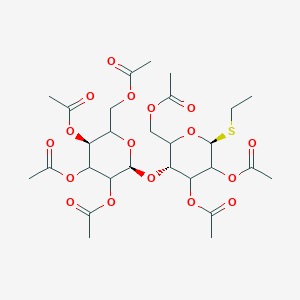
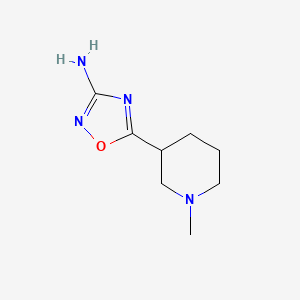

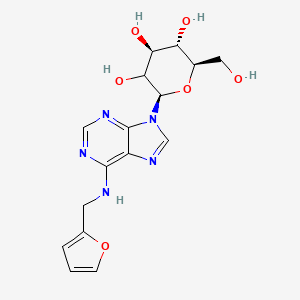
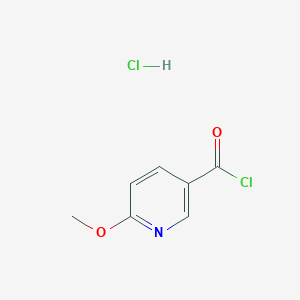
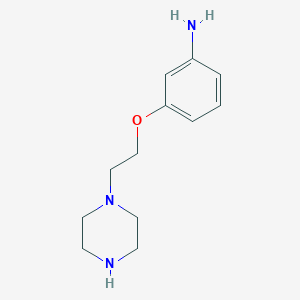

![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
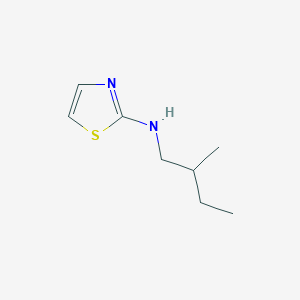
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)
